molecular formula C12H16N2O4S B13964189 N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

Cat. No.: B13964189
M. Wt: 284.33 g/mol
InChI Key: KBIUQSIESPSYCF-UHFFFAOYSA-N
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Description

N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is a complex organic compound with a unique structure that includes a nitro group, an indene moiety, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide typically involves multiple steps, starting from readily available starting materials. One common method involves the nitration of an indene derivative, followed by sulfonamide formation and subsequent N,N-dimethylation. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to form different sulfonamide derivatives.

    Substitution: The methanesulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of functionalized sulfonamides.

Scientific Research Applications

N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-benzoimidazol-2-yl)methanesulfonamide
  • N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-indol-2-yl)methanesulfonamide

Uniqueness

N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide is unique due to its specific indene moiety, which imparts distinct chemical and biological properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N2O4S

Molecular Weight

284.33 g/mol

IUPAC Name

N,N-dimethyl-1-(4-nitro-2,3-dihydro-1H-inden-2-yl)methanesulfonamide

InChI

InChI=1S/C12H16N2O4S/c1-13(2)19(17,18)8-9-6-10-4-3-5-12(14(15)16)11(10)7-9/h3-5,9H,6-8H2,1-2H3

InChI Key

KBIUQSIESPSYCF-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)CC1CC2=C(C1)C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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